molecular formula C13H30BrNO2S2 B15281658 12-Aminododecyl methanethiosulfonate hydrobromide

12-Aminododecyl methanethiosulfonate hydrobromide

Cat. No.: B15281658
M. Wt: 376.4 g/mol
InChI Key: LUJMQZOCHAXGGO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 12-Aminododecyl methanethiosulfonate hydrobromide involves several steps. One common method includes the reaction of dodecylamine with methanethiosulfonate under specific conditions to form the desired product. The reaction typically requires a controlled environment with specific temperature and pH conditions to ensure the proper formation of the compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

12-Aminododecyl methanethiosulfonate hydrobromide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

12-Aminododecyl methanethiosulfonate hydrobromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 12-Aminododecyl methanethiosulfonate hydrobromide involves its reactivity with thiol groups. The compound reacts specifically and rapidly with thiols to form mixed disulfides, which can alter the structure and function of proteins and other biological molecules . This reactivity is crucial for its applications in modifying and studying biological systems.

Comparison with Similar Compounds

12-Aminododecyl methanethiosulfonate hydrobromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of an amino group and a methanethiosulfonate group, which provides distinct reactivity and versatility in various applications.

Properties

Molecular Formula

C13H30BrNO2S2

Molecular Weight

376.4 g/mol

IUPAC Name

12-methylsulfonothioyloxydodecan-1-amine;hydrobromide

InChI

InChI=1S/C13H29NO2S2.BrH/c1-18(15,17)16-13-11-9-7-5-3-2-4-6-8-10-12-14;/h2-14H2,1H3;1H

InChI Key

LUJMQZOCHAXGGO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCCCCCCCCCCCN.Br

Origin of Product

United States

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